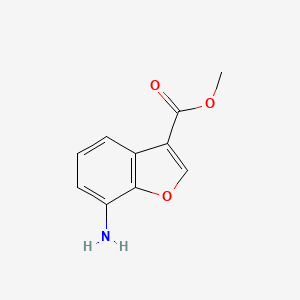
Methyl 7-aminobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-aminobenzofuran-3-carboxylate is an organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties The structure of this compound includes a benzofuran ring substituted with an amino group at the 7th position and a carboxylate ester group at the 3rd position
Preparation Methods
The synthesis of methyl 7-aminobenzofuran-3-carboxylate can be achieved through various synthetic routes. Industrial production methods may involve the use of microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .
Chemical Reactions Analysis
Methyl 7-aminobenzofuran-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 7-aminobenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for its therapeutic potential.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of methyl 7-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 7-aminobenzofuran-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-aminobenzofuran-2-carboxylate: This compound has a similar structure but with the amino group at the 3rd position and the carboxylate ester group at the 2nd position.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: This compound has a furan ring with different substituents, showing different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 7-amino-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,11H2,1H3 |
InChI Key |
DKCBXORVADNAHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















